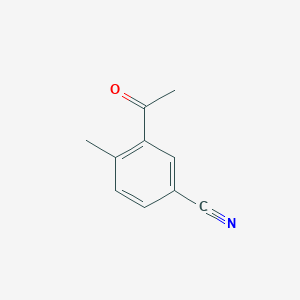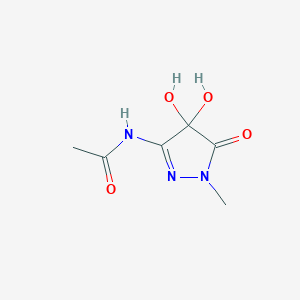![molecular formula C12H10N2O2 B13807594 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline CAS No. 885272-09-3](/img/structure/B13807594.png)
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline is an organic compound with the molecular formula C12H10N2O2. It is a derivative of isoquinoline, characterized by the presence of a nitro group at the 5th position and a partially hydrogenated ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline typically involves the nitration of 2,3-dihydro-1H-benzo[de]isoquinoline. One common method includes the reaction of 2,3-dihydro-1H-benzo[de]isoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 5-amino-2,3-dihydro-1H-benzo[de]isoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antitumor agents.
Materials Science: The compound is used in the development of novel chemosensors and other functional materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline and its derivatives involves interaction with specific molecular targets. For instance, in antitumor applications, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. The nitro group plays a crucial role in the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Another nitro-substituted isoquinoline derivative with antitumor properties.
2-amino-5-nitro-benzo[de]isoquinoline-1,3-dione: A compound with similar structural features but different functional groups, used in various chemical and biological studies.
Uniqueness
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline is unique due to its partially hydrogenated ring structure, which imparts distinct chemical and physical properties compared to fully aromatic isoquinoline derivatives.
Properties
CAS No. |
885272-09-3 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)11-4-8-2-1-3-9-6-13-7-10(5-11)12(8)9/h1-5,13H,6-7H2 |
InChI Key |
RURRBQCCPMRTRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=CC(=CC(=C23)CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


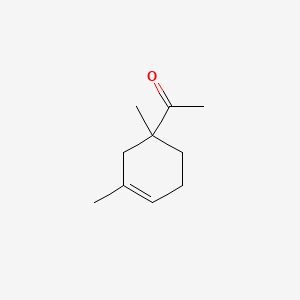

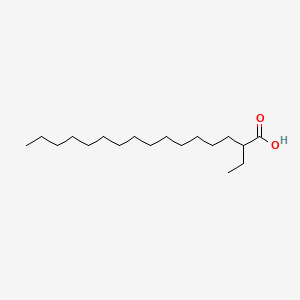
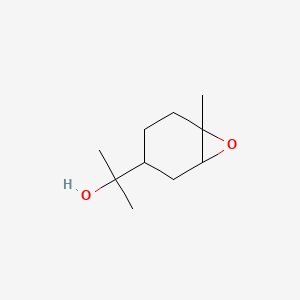

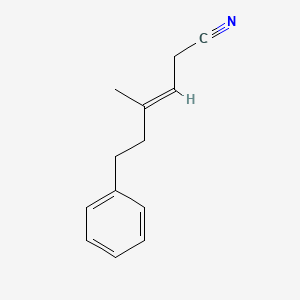
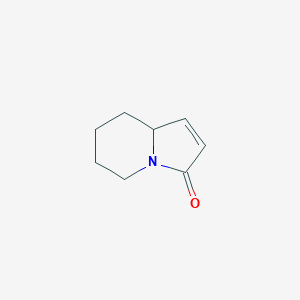
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
